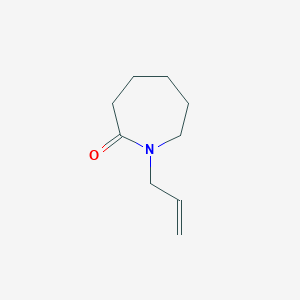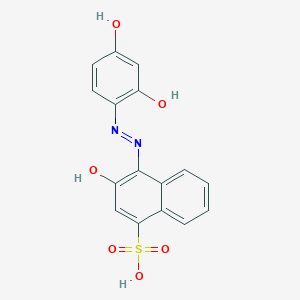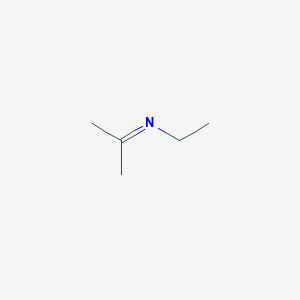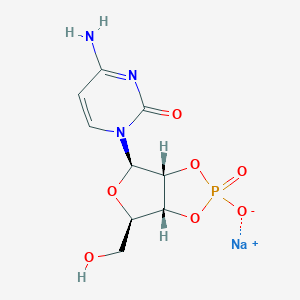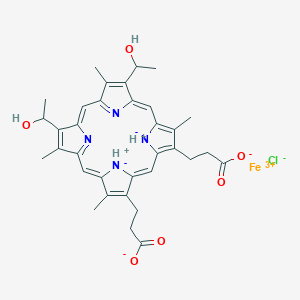![molecular formula C12H15BrO2 B097501 2-[(4-Bromophenyl)methoxy]oxane CAS No. 17100-68-4](/img/structure/B97501.png)
2-[(4-Bromophenyl)methoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)methoxy]oxane, also known as BMOX, is a chemical compound that belongs to the class of oxanes. It is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMOX has been found to have a wide range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)methoxy]oxane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. 2-[(4-Bromophenyl)methoxy]oxane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Effets Biochimiques Et Physiologiques
2-[(4-Bromophenyl)methoxy]oxane has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[(4-Bromophenyl)methoxy]oxane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 2-[(4-Bromophenyl)methoxy]oxane has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its wide range of biological activities. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have potential therapeutic applications for a variety of diseases, which makes it a promising candidate for drug development. However, one of the limitations of using 2-[(4-Bromophenyl)methoxy]oxane in lab experiments is its potential toxicity. 2-[(4-Bromophenyl)methoxy]oxane has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-Bromophenyl)methoxy]oxane. One area of research is the development of 2-[(4-Bromophenyl)methoxy]oxane analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-[(4-Bromophenyl)methoxy]oxane. Finally, further studies are needed to determine the safety and efficacy of 2-[(4-Bromophenyl)methoxy]oxane in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromophenyl)methoxy]oxane involves several steps. The starting material for the synthesis is 4-bromoanisole, which is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened by treatment with methanol to form 2-[(4-Bromophenyl)methoxy]oxane.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)methoxy]oxane has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 2-[(4-Bromophenyl)methoxy]oxane has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
17100-68-4 |
|---|---|
Nom du produit |
2-[(4-Bromophenyl)methoxy]oxane |
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |
Clé InChI |
QQDHNPZEXZGTEL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
SMILES canonique |
C1CCOC(C1)OCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
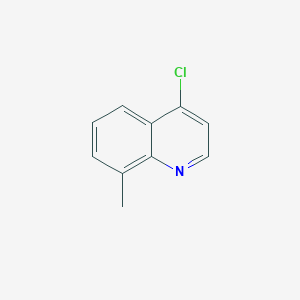
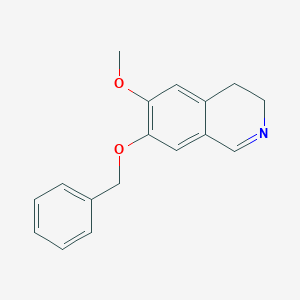
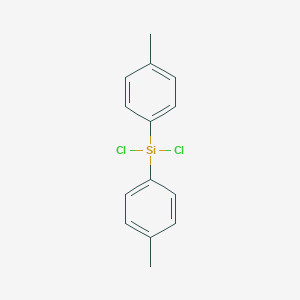
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
